molecular formula C6H15N3O B13647211 (S)-2-Amino-4-methylpentanehydrazide

(S)-2-Amino-4-methylpentanehydrazide

Cat. No.: B13647211
M. Wt: 145.20 g/mol
InChI Key: GLVPVOKTIZSQIS-YFKPBYRVSA-N
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Description

(S)-2-Amino-4-methylpentanehydrazide is an organic compound with a unique structure that includes an amino group, a methyl group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4-methylpentanehydrazide typically involves the reaction of (S)-2-Amino-4-methylpentanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, followed by hydrazinolysis to yield the hydrazide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-4-methylpentanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The amino and hydrazide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-4-methylpentanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-methylpentanehydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-2-Amino-4-methylpentanoic acid: A precursor in the synthesis of (S)-2-Amino-4-methylpentanehydrazide.

    Hydrazine derivatives: Compounds with similar hydrazide functional groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-amino-4-methylpentanehydrazide

InChI

InChI=1S/C6H15N3O/c1-4(2)3-5(7)6(10)9-8/h4-5H,3,7-8H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

GLVPVOKTIZSQIS-YFKPBYRVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NN)N

Canonical SMILES

CC(C)CC(C(=O)NN)N

Origin of Product

United States

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